molecular formula C17H25N3OS B2379856 Cyclopentyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1172017-57-0

Cyclopentyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2379856
CAS No.: 1172017-57-0
M. Wt: 319.47
InChI Key: YIWKPZKYTAKVIQ-UHFFFAOYSA-N
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Description

Cyclopentyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentyl group, a piperazine ring, and a thiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Cyclopentyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone stands out due to its unique combination of a cyclopentyl group, piperazine ring, and thiazole moiety. This structure provides it with distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

cyclopentyl-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c21-17(14-3-1-2-4-14)20-9-7-19(8-10-20)11-16-18-15(12-22-16)13-5-6-13/h12-14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWKPZKYTAKVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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